

TMIO chemical structure and synthesis

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Compound of Interest

Compound Name: TMIO

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An In-Depth Technical Guide to 2,2,4-Trimethyl-2H-imidazole-1-oxide (**TMIO**)

Introduction

2,2,4-Trimethyl-2H-imidazole-1-oxide, commonly referred to as **TMIO**, is a heterocyclic nitron that serves as a highly effective spin trapping agent.[1] Spin traps are crucial tools in the fields of chemistry, biology, and medicine for the detection and identification of transient free radical species. **TMIO** is particularly noted for its selectivity, low toxicity, and cell permeability, making it a valuable probe for investigating oxidative stress and radical-mediated processes in biological systems.[1] This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of **TMIO**, along with a general protocol for its application in free radical detection via electron paramagnetic resonance (EPR) spectroscopy.

Chemical Structure and Properties

TMIO is a cyclic nitron with a molecular formula of $C_6H_{10}N_2O$. [1][2] The core of the molecule is a 2H-imidazole ring with a nitrogen atom oxidized to an N-oxide. This N-oxide functional group is the active site for trapping free radicals. The imidazole ring is substituted with three methyl groups at positions 2 and 4, which contribute to the stability of the resulting spin adduct.

Chemical Identifiers

Identifier	Value
IUPAC Name	2,2,4-Trimethyl-2H-imidazole-1-oxide
Common Name	TMIO
CAS Number	136440-22-7[1][2]
SMILES	<chem>CC1=NC(C)(C)N=C1[O-]</chem>

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1][2]
Molecular Weight	126.16 g/mol	[2]
Melting Point	32-36 °C	[2]
Purity	≥98%	[1]

Proposed Synthesis of TMIO

While a specific, detailed experimental protocol for the synthesis of **TMIO** is not readily available in the public literature, a plausible synthetic route can be proposed based on established methods for the synthesis of imidazole 1-oxides. One such general method involves the reaction of a 1,2-diimine with an oxime.[3]

The key steps in this proposed synthesis would be:

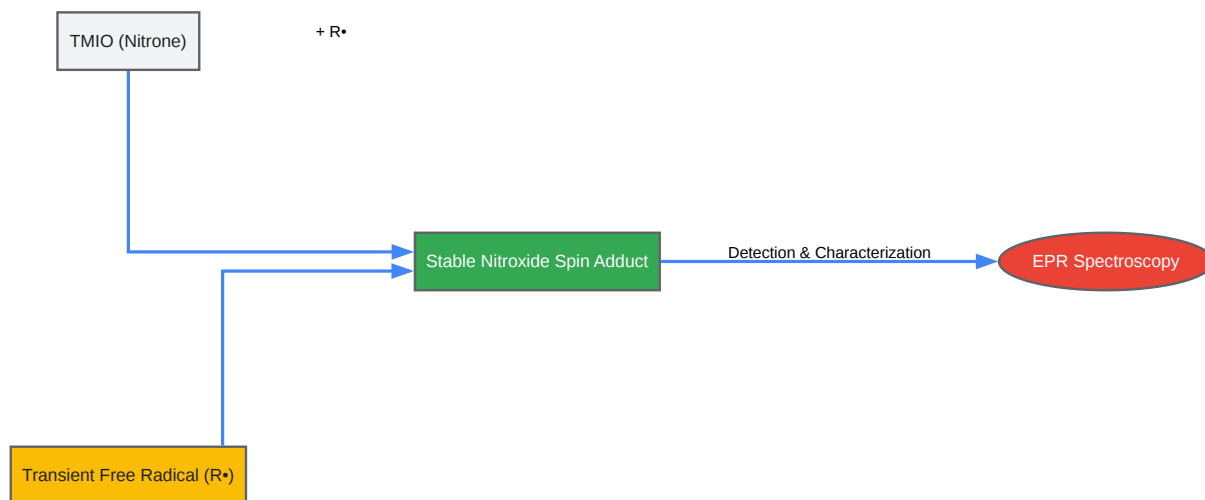
- Formation of the 1,2-diimine precursor: This would likely start from a suitable 1,2-dicarbonyl compound which is then reacted with an amine to form the diimine.
- Reaction with an appropriate oxime: The diimine is then reacted with an oxime. The structure of the oxime determines the substituent at the C-2 position of the imidazole ring.[3]
- Cyclization and Oxidation: The reaction proceeds to form the imidazole 1-oxide ring system.

A potential specific pathway could involve the condensation of a substituted glyoxal with an amine, followed by cyclization with an acetone oxime derivative, though the exact reagents and conditions would require experimental optimization.

Mechanism of Action: Spin Trapping

The primary application of **TMIO** is as a spin trap for detecting short-lived, highly reactive free radicals.[1] The nitron group of **TMIO** reacts with a free radical ($R\bullet$) to form a stable and persistent nitroxide radical adduct.[4] This spin adduct is significantly more stable than the initial free radical, allowing for its detection and characterization using electron paramagnetic resonance (EPR) spectroscopy.[4][5]

The information obtained from the EPR spectrum of the spin adduct, such as hyperfine splitting constants, can help to identify the structure of the original trapped radical.[4]





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